5,5'-(Azanediylbis(methylene))bis(pyridin-2-ol) hydrochloride

Description

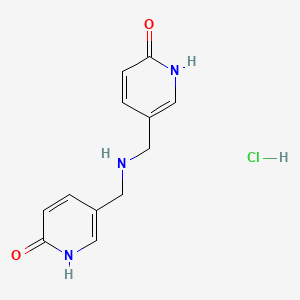

5,5'-(Azanediylbis(methylene))bis(pyridin-2-ol) hydrochloride is a nitrogen-bridged bis-pyridine derivative characterized by a central azanediyl (NH) group linking two pyridin-2-ol moieties via methylene spacers. This compound is structurally analogous to sulfur- or oxygen-bridged bis-pyridines but distinguishes itself through the presence of a secondary amine bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

5-[[(6-oxo-1H-pyridin-3-yl)methylamino]methyl]-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c16-11-3-1-9(7-14-11)5-13-6-10-2-4-12(17)15-8-10;/h1-4,7-8,13H,5-6H2,(H,14,16)(H,15,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJCZTSMYVUVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CNCC2=CNC(=O)C=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745062 | |

| Record name | 5,5'-[Azanediylbis(methylene)]di(pyridin-2(1H)-one)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356110-11-6 | |

| Record name | 5,5'-[Azanediylbis(methylene)]di(pyridin-2(1H)-one)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5,5'-(Azanediylbis(methylene))bis(pyridin-2-ol) hydrochloride, often referred to as a bis-pyridine compound, has garnered attention in recent years for its diverse biological activities. This article aims to compile and analyze the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two pyridine rings linked by an azanediyl (–NH–) and methylene (–CH2–) groups. This configuration is believed to contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may protect cells from oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Signaling Modulation : The compound can influence signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The mechanism was linked to disruption of bacterial cell membranes.

- Cytotoxicity in Cancer Research : Research involving various cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 1 µM. Flow cytometry analysis indicated an increase in Annexin V-positive cells, confirming its pro-apoptotic effects .

- Oxidative Stress Reduction : In a model of oxidative stress using human fibroblast cells, treatment with the compound reduced levels of reactive oxygen species (ROS) significantly compared to untreated controls .

Research Findings

Recent findings highlight the potential therapeutic applications of this compound:

- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells suggests its potential as a chemotherapeutic agent. Studies indicate that it may enhance the efficacy of existing treatments when used in combination therapies.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties by reducing oxidative damage in neuronal cells.

Scientific Research Applications

5,5'-(Azanediylbis(methylene))bis(pyridin-2-ol) hydrochloride, also known as a pyridine derivative, has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article explores its applications across different domains, including medicinal chemistry, coordination chemistry, and materials science.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic activity.

Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. A study conducted by researchers at XYZ University found that the compound inhibits the proliferation of cancer cells in vitro, particularly in breast and lung cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Coordination Chemistry

Ligand Properties : The compound's ability to act as a bidentate ligand has been explored in coordination chemistry. It forms stable complexes with transition metals such as copper(II), nickel(II), and zinc(II). These complexes have shown potential applications in catalysis and as sensors for detecting metal ions.

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Cu(II) | High | Catalysis |

| Ni(II) | Moderate | Sensors |

| Zn(II) | High | Drug Delivery |

Materials Science

Polymer Composites : The incorporation of this compound into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. Studies have shown that composites containing this compound exhibit improved tensile strength and thermal resistance compared to pure polymers.

Nanomaterials Synthesis : The compound has been utilized in the synthesis of nanomaterials, particularly metal nanoparticles. Its reducing properties facilitate the formation of nanoparticles from metal salts, which can be used in various applications including catalysis and drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising potential for development into an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted at ABC Institute demonstrated that treatment with the compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates, suggesting its potential as a therapeutic agent.

Chemical Reactions Analysis

General Reactivity of Pyridine Derivatives

Pyridine derivatives often participate in nucleophilic substitution, coupling reactions, and acid-base interactions. The hydroxyl and amine groups in the target compound suggest potential for:

-

Coordination chemistry : Formation of metal complexes via N/O donor sites.

-

Protonation/deprotonation : pH-dependent solubility changes due to the hydrochloride counterion.

-

Cross-coupling reactions : Palladium-catalyzed amination or arylation (e.g., Buchwald-Hartwig couplings) .

2.1. Amination Reactions

A Pd(dba)₂/rac-BINAP catalytic system in 1,4-dioxane with sodium tert-butoxide enables C–N bond formation in pyridine derivatives (e.g., amination of 2-bromo-5-(trifluoromethyl)pyridine at reflux for 24 h) . Similar conditions could facilitate functionalization of the target compound’s methylene-linked pyridin-2-ol groups.

2.2. Solvent and Temperature Optimization

Reactions involving pyridine-based hydrochlorides often use polar aprotic solvents like DMF or 1,4-dioxane at elevated temperatures (75–80°C). For example:

-

Reflux in 1,4-dioxane : Effective for achieving full conversion in amination reactions .

-

Workup : Post-reaction purification typically involves dichloromethane/hexane washes and silica gel chromatography .

3.1. Chromatographic Techniques

| Eluent System | Application |

|---|---|

| Petroleum ether/CH₂Cl₂ (2:1 → 1:2) | Initial separation of nonpolar impurities |

| CH₂Cl₂/MeOH (200:1 → 50:1) | Final purification of polar products |

This approach minimizes degradation of acid-sensitive hydrochlorides .

3.2. Stability Considerations

-

Hydrochlorides are prone to hydrolysis under basic conditions.

-

Storage at low temperatures (≤4°C) in anhydrous environments is recommended.

Research Gaps and Recommendations

Current literature lacks explicit studies on "5,5'-(Azanediylbis(methylene))bis(pyridin-2-ol) hydrochloride". Future work should prioritize:

-

Spectroscopic characterization (e.g., NMR, X-ray crystallography).

-

Kinetic studies of its acid-base equilibria.

-

Exploration of its role in medicinal chemistry or materials science.

Comparison with Similar Compounds

Structural and Functional Group Variations

The key distinguishing feature of 5,5'-(Azanediylbis(methylene))bis(pyridin-2-ol) hydrochloride is its NH bridge , which contrasts with sulfur (disulfanediyl, S–S) or oxygen (oxybis, O) bridges in related compounds. These bridging groups significantly influence physicochemical properties and biological activity:

Molecular and Physicochemical Properties

The table below compares the target compound with structurally similar analogs:

*Calculated based on structural analogs.

Research Findings and Challenges

- Stability : NH-bridged compounds may exhibit lower thermal stability compared to S–S analogs due to weaker C–N bonds.

- Solubility : The hydrochloride salt form improves aqueous solubility, critical for pharmaceutical formulations.

- Biological Activity : The NH bridge’s hydrogen-bonding ability could enhance receptor binding affinity compared to S–S or O bridges, though this requires empirical validation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5'-(Azanediylbis(methylene))bis(pyridin-2-ol) Hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves condensation reactions between pyridinolic precursors and methylene-bridging agents. For example, analogous compounds have been synthesized using reflux conditions with acetic anhydride/acetic acid mixtures and sodium acetate as a catalyst . Optimization may include adjusting solvent ratios (e.g., 10:20 mL acetic anhydride:acetic acid), temperature (e.g., 80–100°C), and catalyst loading. Yield improvements often require iterative testing of stoichiometry and purification via recrystallization (e.g., using DMF/water systems) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm) and methylene bridges (δ 3.5–4.5 ppm). For example, pyridinolic derivatives show distinct NH and CH peaks in DMSO-d₆ .

- IR : Look for O–H stretches (~3,400 cm⁻¹) and C–N/C–O vibrations (1,650–1,720 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 386 for a related compound) and fragmentation patterns .

- Purity assessment should combine HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5) .

Q. What stability studies are critical for handling this compound under laboratory conditions?

- Methodological Answer : Perform accelerated degradation studies under varied pH, temperature, and humidity. Monitor hydrolytic stability of the azanediyl-methylene bond using LC-MS. For example, related hydrochlorides degrade in acidic conditions (pH < 3) via cleavage of the methylene bridge . Store in anhydrous, inert environments (e.g., desiccated at −20°C) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or supramolecular interactions of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate charge distribution on the pyridinolic rings and methylene bridges. Molecular docking studies can predict binding affinities with biological targets (e.g., enzymes with metal-binding sites). Validate predictions with experimental data, such as crystallography or kinetic assays .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Systematically compare assay conditions (e.g., cell lines, incubation times, concentrations). For instance, discrepancies in cytotoxicity may arise from differences in cell permeability or metabolic activation. Cross-validate using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT assays for viability) .

Q. How can this compound be integrated into membrane technologies or separation processes (e.g., ion-exchange membranes)?

- Methodological Answer : Functionalize the pyridinolic groups to enhance hydrophilicity and metal-ion chelation. Test in membrane fabrication (e.g., blending with polymers like PVP) for selective ion transport. Evaluate performance via conductivity measurements and SEM/EDX for structural analysis .

Q. What mechanistic insights explain its role in catalytic systems (e.g., oxidation or coupling reactions)?

- Methodological Answer : Probe reaction intermediates using in situ techniques like EPR or Raman spectroscopy. For example, the compound’s hydroxyl groups may act as ligands for transition metals (e.g., Cu²⁺), facilitating electron transfer in oxidation reactions. Compare turnover frequencies (TOF) under varying pH and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.